![molecular formula C11H16N2O8S2 B13881760 4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide](/img/structure/B13881760.png)
4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide is a complex organic compound with a unique structure that includes both sulfonyl and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Nitration: Introduction of the nitro group into the benzene ring.
Sulfonation: Introduction of the sulfonyl group.
Etherification: Attachment of the 2-(2-Methoxyethoxy)ethyl group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration and sulfonation, and appropriate solvents and catalysts for etherification.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring that the reactions are efficient and cost-effective. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Formation of 4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Aplicaciones Científicas De Investigación
4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
- 4-{[2-(2-Methoxyethoxy)ethyl]sulfonyl}morpholine
Uniqueness
4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide is unique due to the combination of its nitro and sulfonyl functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
Propiedades
Fórmula molecular |
C11H16N2O8S2 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
4-[2-(2-methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H16N2O8S2/c1-20-4-5-21-6-7-22(16,17)11-3-2-9(23(12,18)19)8-10(11)13(14)15/h2-3,8H,4-7H2,1H3,(H2,12,18,19) |
Clave InChI |
OJHCJGHFUHAITQ-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



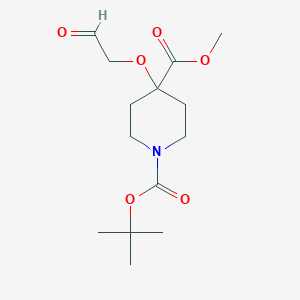
![[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol](/img/structure/B13881683.png)
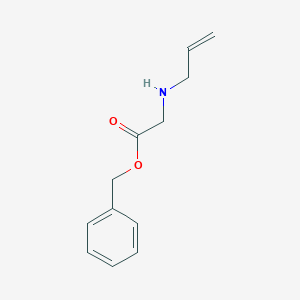
![5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B13881693.png)

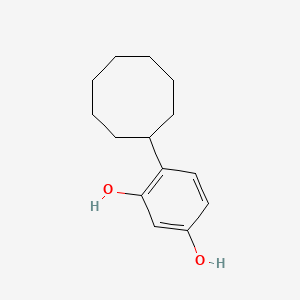
![{1-[(Benzyloxy)methyl]-4-iodo-1H-imidazol-5-yl}acetaldehyde](/img/structure/B13881726.png)
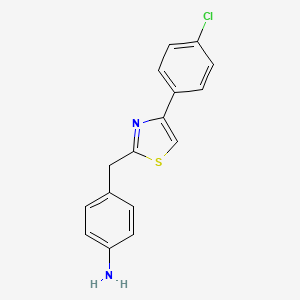

![3-Iodo-6-methylpyrrolo[2,3-c]pyridine](/img/structure/B13881738.png)
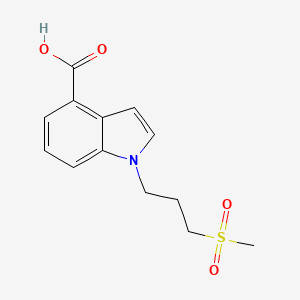
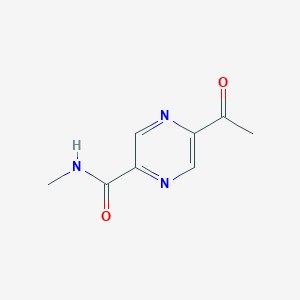
![Methyl 1-[(methylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13881757.png)
